molecular formula C10H22N4 B11765793 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine CAS No. 778647-22-6

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine

Cat. No.: B11765793
CAS No.: 778647-22-6
M. Wt: 198.31 g/mol
InChI Key: AYLPVOFHYZCDCJ-UHFFFAOYSA-N
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Description

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is an organic compound with the molecular formula C10H22N4. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a guanidine derivative. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with cyanamide under basic conditions, followed by hydrolysis to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and enhances the compound’s ability to interact with various targets .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is unique due to the combination of the piperidine ring and guanidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

CAS No.

778647-22-6

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine

InChI

InChI=1S/C10H22N4/c1-9(2)5-7(13-8(11)12)6-10(3,4)14-9/h7,14H,5-6H2,1-4H3,(H4,11,12,13)

InChI Key

AYLPVOFHYZCDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=C(N)N)C

Origin of Product

United States

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